molecular formula C12H25N3O B14797744 2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide

Cat. No.: B14797744
M. Wt: 227.35 g/mol
InChI Key: GHQCYMBMHGDENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-aminopropanoic acid, N-ethylamine, and 1-methylpiperidine.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the carboxyl group of (2S)-2-aminopropanoic acid and the amino group of N-ethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Piperidine Ring Introduction: The piperidine ring is introduced by reacting the intermediate product with 1-methylpiperidine under suitable conditions, such as refluxing in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of (2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-N-ethyl-N-methylpropanamide
  • (2S)-2-Amino-N-ethyl-N-((1-ethylpiperidin-3-yl)methyl)propanamide
  • (2S)-2-Amino-N-ethyl-N-((1-methylpyrrolidin-3-yl)methyl)propanamide

Uniqueness

(2S)-2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)propanamide is unique due to its specific structural features, such as the presence of the piperidine ring and the ethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-6-5-7-14(3)8-11/h10-11H,4-9,13H2,1-3H3

InChI Key

GHQCYMBMHGDENQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.